Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate
Overview
Description
Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with a unique structure that includes an ethyl ester, an anilino group, and a dioxopyrrolidinyl moiety
Scientific Research Applications
Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of ethyl 4-bromobenzoate with 3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate can be compared with other similar compounds, such as:
Ethyl 4-(2-anilino-2-oxoethyl)benzoate: Lacks the thio and dioxopyrrolidinyl groups, making it less complex.
Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoate: Similar structure but with variations in the functional groups attached to the core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[3-(2-anilino-2-oxoethyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-2-28-21(27)14-8-10-16(11-9-14)23-19(25)12-17(20(23)26)29-13-18(24)22-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYMWPBSWICARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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